7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJYWBMHQYUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the 7-chloro-substituted derivative . This intermediate is then subjected to further reactions to introduce the 3,4-dimethoxyphenyl ethyl group at the N-position. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The chemical structure of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can be represented as follows:
- Molecular Formula : C18H18ClN3O2
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
-
Anticancer Activity : Numerous studies have highlighted the potential of quinazoline derivatives in cancer treatment. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival .
Compound Cell Line IC50 (μM) A3 MCF-7 10 A3 PC3 12 - Antibacterial Properties : Quinazoline derivatives have demonstrated significant antibacterial activity. Case studies indicate that modifications in the quinazoline structure can enhance interaction with bacterial targets, leading to improved efficacy against resistant strains .
Biological Research
- Enzyme Inhibition : Research indicates that certain quinazoline derivatives can act as inhibitors for enzymes such as acetylcholinesterase, which is crucial for managing conditions like Alzheimer’s disease. The structure-activity relationship (SAR) of these compounds is vital in optimizing their potency and selectivity .
- Anti-inflammatory Effects : The anti-inflammatory properties of quinazolines have been explored in various models, showing promise in reducing inflammation markers and improving outcomes in inflammatory diseases.
Study on Anticancer Activity
In a study published in Pharmaceuticals, researchers synthesized several quinazoline derivatives and evaluated their cytotoxicity using MTT assays on different cancer cell lines. The study found that derivatives similar to this compound exhibited significant dose-dependent cytotoxic effects, particularly against MCF-7 and HT-29 cell lines .
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties of various quinazoline compounds against Gram-positive and Gram-negative bacteria. The study reported that modifications at the 7-position significantly enhanced antibacterial activity, suggesting a potential pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Another quinazoline derivative used for similar medical conditions.
Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.
Uniqueness
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chloro group and a 3,4-dimethoxyphenyl ethyl group at the quinazoline core differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile.
Biological Activity
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 477862-03-6
- Molecular Formula : C18H18ClN3O2
- Molar Mass : 343.80 g/mol
The precise molecular targets of this compound are not fully elucidated; however, quinazoline derivatives typically interact with several biological pathways. They may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The presence of the chloro group and the methoxy-substituted phenyl ring is believed to enhance the compound's activity by improving its interaction with target proteins.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The following table summarizes the anticancer activity of related compounds and highlights the potential efficacy of this compound:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 | 0.009 | |
| Compound A | HCT116 | 2.5 | |
| Compound B | MCF-7 | 9.0 | |
| This compound | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies of quinazoline derivatives suggest that specific substitutions significantly influence biological activity. For instance:
- The presence of electron-donating groups such as methoxy enhances anticancer activity.
- The chloro substitution at the 7-position is crucial for maintaining activity.
The following points summarize key findings from SAR studies:
- Electron Donors : Compounds with methoxy groups show increased potency.
- Linker Variations : Aliphatic linkers tend to decrease activity compared to aromatic systems.
- Chloro Substitution : Enhances binding affinity to target receptors.
Case Studies
- In Vitro Studies : A study evaluating various quinazoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values ranging from 2.5 µM to 9 µM .
- Hybrid Drug Development : Recent advancements in hybrid drug design have incorporated quinazoline derivatives for enhanced therapeutic efficacy against multiple cancer types . These studies emphasize the importance of optimizing structural components to maximize biological activity.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline with 2-(3,4-dimethoxyphenyl)ethylamine. Key parameters include solvent choice (e.g., DMF or acetone), base selection (e.g., K₂CO₃), and temperature control (reflux at 80–100°C). Evidence from analogous quinazoline syntheses suggests yields improve with excess amine (2–3 equivalents) and prolonged reaction times (12–24 hours) to ensure complete substitution . Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization is recommended to achieve >95% purity.
Q. How can structural features of this compound be confirmed using spectroscopic methods?
- NMR : The quinazoline C4-amine proton appears as a singlet at δ 8.5–9.0 ppm. The 3,4-dimethoxyphenyl group shows characteristic aromatic protons (δ 6.5–7.5 ppm) and methoxy singlets (δ 3.7–3.9 ppm).
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula C₁₈H₁₉ClN₄O₂ (calculated m/z 376.12).
- HPLC : Use a C18 column with UV detection at 254 nm; retention times correlate with polarity influenced by the dimethoxy substituents .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Prioritize kinase inhibition assays (e.g., EGFR, Src-family kinases) due to quinazoline’s known affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination. For antimicrobial screening, employ MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
